Grisabutine

Neuroprotection Oxidative Stress Cyclophosphamide-Induced Toxicity

Grisabutine (Magnoline, CAS 6859-66-1) is a stereochemically defined (1R,1'S) bisbenzylisoquinoline alkaloid with validated Nrf2/HO-1 pathway activation and endothelial eNOS regulation. Unlike untested generic analogs, its specific optical rotation ([α]D -9.6° in pyridine) ensures precise target engagement for oxidative stress organ protection, hypertension, and vascular reactivity studies. High-purity compound for reproducible research outcomes. Avoid substitution with dauricine, berbamine, or tetrandrine—their distinct stereochemistry yields different pharmacological profiles. Inquire for bulk orders.

Molecular Formula C36H40N2O6
Molecular Weight 596.7 g/mol
CAS No. 6859-66-1
Cat. No. B191780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGrisabutine
CAS6859-66-1
Synonymsmagnoline
Molecular FormulaC36H40N2O6
Molecular Weight596.7 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)O)O)OC
InChIInChI=1S/C36H40N2O6/c1-37-13-11-24-18-34(42-3)32(40)20-27(24)29(37)15-22-5-8-26(9-6-22)44-36-17-23(7-10-31(36)39)16-30-28-21-33(41)35(43-4)19-25(28)12-14-38(30)2/h5-10,17-21,29-30,39-41H,11-16H2,1-4H3/t29-,30+/m1/s1
InChIKeyFDABVSXGAMFQQH-IHLOFXLRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Grisabutine (CAS 6859-66-1): Bisbenzylisoquinoline Alkaloid Procurement & Identification


Grisabutine (Magnoline, CAS 6859-66-1) is a bisbenzylisoquinoline alkaloid [1] with the molecular formula C36H40N2O6 and a molecular weight of approximately 596.7 g/mol [2]. It is characterized as a laevorotatory compound with a specific optical rotation of [α]D -9.6° in pyridine . This compound is a natural product first isolated from *Abuta grisebachii* [3] and is also found in various *Magnolia* species [4].

Procurement Risks of Grisabutine: Why Analogs Cannot Be Substituted


Generic substitution of Grisabutine with other bisbenzylisoquinoline alkaloids (e.g., dauricine, berbamine, tetrandrine) is scientifically unsound due to profound differences in stereochemistry, pharmacological profile, and source material composition. These compounds, while structurally similar, possess distinct stereochemical arrangements that critically influence their binding affinities to biological targets [1]. The pharmacological activity of this class is highly dependent on its specific isomerism [2]; for instance, the (1R,1'S) configuration of Grisabutine [3] yields a specific interaction profile that is not replicated by its diastereomers. Furthermore, the specific ratio of alkaloids and other co-extractives in *Magnolia*-sourced material may differ significantly from *Abuta* or synthetic analogs, impacting overall bioactivity in complex study models [4].

Quantitative Differentiation of Grisabutine: A Product-Specific Evidence Guide


Neuroprotective Potency: Grisabutine vs. Untreated Control in Oxidative Stress Model

In a rat model of cyclophosphamide (CP)-induced oxidative stress, pre-treatment with Grisabutine (Magnoline, MAG) at a dose of 1 mg/kg (i.p.) for 14 days significantly ameliorated tissue damage [1]. This protective effect was quantified by a reduction in key serum biomarkers of hepatic and renal injury compared to the CP-only group. Specifically, the elevation of transaminases (AST/ALT), alkaline phosphatase, blood urea nitrogen (BUN), and creatinine caused by CP was markedly attenuated in the MAG pre-treated group [1].

Neuroprotection Oxidative Stress Cyclophosphamide-Induced Toxicity

Endothelium-Dependent Vasorelaxation: Grisabutine vs. Hypertensive Baseline

Grisabutine (referred to as Magnolin in the study) exhibited a quantifiable anti-hypertensive effect in spontaneously hypertensive rats (SHR) [1]. The compound effectively reduced both systolic blood pressure (SBP) and diastolic blood pressure (DBP) in SHRs and ameliorated the impairment of endothelium-dependent vasorelaxation in isolated rat thoracic aortas [1]. This was attributed to enhanced eNOS coupling and increased NO bioavailability via downregulation of NADPH oxidase subunits (gp91phox, p22phox, p47phox) [1].

Cardiovascular Pharmacology Hypertension Endothelial Function

Vasodilatory Activity: Grisabutine vs. Untreated Aortic Rings

The direct vasodilatory effect of Grisabutine (Magnolin) was quantified on isolated rat thoracic aortic rings pre-contracted with phenylephrine (PE) at 1 μmol·L-1 [1]. The study evaluated the compound's ability to induce relaxation in a concentration-dependent manner, providing a quantitative measure of its vascular activity. The specific mechanism was investigated, linking the relaxation to endothelial and smooth muscle cell pathways [1].

Vascular Biology Smooth Muscle Relaxation Mechanism of Action

Physicochemical Identity: Optical Purity as a Differentiator from Diastereomers

Grisabutine possesses a specific and reproducible optical rotation of [α]D -9.6° (c = X in pyridine) [1]. This physical constant is critical for identity verification and chiral purity assessment. The compound's laevorotatory nature is a direct consequence of its absolute configuration (1R,1'S) [2], distinguishing it from its diastereomers (e.g., berbamunine) which exhibit different or even opposite optical rotations [3]. This property provides a clear, measurable metric for ensuring the correct isomer is procured.

Analytical Chemistry Quality Control Chiral Purity

Validated Research & Industrial Application Scenarios for Grisabutine


Oxidative Stress and Organoprotection Research

In vivo studies of chemical-induced organ toxicity, particularly models using cyclophosphamide. Researchers seeking to investigate Nrf2/HO-1 pathway activation or quantify organ-protective effects against oxidative stress will find Grisabutine a validated tool compound. Its demonstrated ability to reduce serum biomarkers of liver and kidney damage [1] positions it for this specific application, unlike untested analogs.

Cardiovascular Pharmacology: Endothelial Dysfunction

Research focusing on hypertension and endothelial dysfunction, specifically involving mechanisms of eNOS uncoupling and NADPH oxidase regulation. Grisabutine's demonstrated capacity to lower blood pressure and reverse endothelial impairment in hypertensive rat models [2] provides a strong rationale for its use in cardiovascular studies where modulating NO bioavailability is a key endpoint.

Vascular Smooth Muscle Studies

Ex vivo studies of vascular reactivity using isolated aortic ring preparations. Grisabutine's ability to induce concentration-dependent vasodilation of pre-contracted vessels [3] makes it a useful reference compound for investigating vascular tone regulation and screening for vasoactive properties in complex natural product extracts or other novel compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Grisabutine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.